![molecular formula C18H17N3O2 B2764140 N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-72-7](/img/structure/B2764140.png)

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

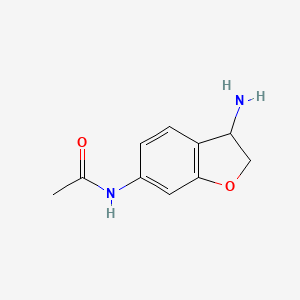

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as DIMBOA, is an organic compound that belongs to the class of benzoxazinoids. It is a naturally occurring secondary metabolite found in many plant species, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential applications in various scientific fields, including agriculture, medicine, and biochemistry.

Applications De Recherche Scientifique

Electroluminescent Materials

The compound’s unique structure and electronic properties make it suitable for use in electroluminescent devices. Researchers have explored its potential as an emissive layer in polymer light-emitting diodes (PLEDs). For instance, copolymers derived from this compound have been investigated for their electroluminescence performance . By optimizing cathode architectures and electron injection, it’s possible to enhance the efficiency of PLEDs.

Electrogenerated Chemiluminescence (ECL)

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide: has been studied for its electrogenerated chemiluminescence (ECL) properties. ECL refers to light emission resulting from electrochemical reactions. This compound, specifically the organic dye bis[4-(dimethylamino)phenyl]squaraine (BDPSQ), exhibits strong ECL. Applications include ECL-based analysis and imaging .

Organic Synthesis

Researchers have synthesized novel organic compounds based on this structure. For example, the compound (E)-N-(3-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide , also known as Quinolinecarboxamide Chalcone (QCC), was prepared using aldol condensation and carboxamide formation methods. Spectral studies and solvent-dependent behavior have been explored .

Propriétés

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-21(2)13-9-7-12(8-10-13)20-18(23)17(22)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZSJXZZNCAUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2764062.png)

![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)

![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)